methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate
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Overview
Description
Methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a complex organic compound known for its versatile applications in various fields such as medicinal chemistry, materials science, and biochemistry. The compound's triazolopyrimidine core is a key structural component, contributing to its unique reactivity and interaction with biological systems.
Mechanism of Action
Target of Action
The compound, also known as “F5061-0118” or “VU0632822-1”, primarily targets Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is often overexpressed in cancer cells . Therefore, inhibiting CDK2 is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the disruption of the cell cycle, preventing the cancer cells from proliferating
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption prevents the cancer cells from replicating their DNA and dividing, thereby inhibiting tumor growth .
Result of Action
The primary result of the compound’s action is the inhibition of cancer cell proliferation . By disrupting the cell cycle, the compound prevents the cancer cells from dividing and growing . This can lead to the shrinkage of tumors and potentially, the regression of the disease .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins, playing a significant role in biochemical reactions. For instance, it has been found to inhibit CDK2, a cyclin-dependent kinase, which is a critical regulator of cell cycle progression .
Cellular Effects
Methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate has shown to exert effects on various types of cells. It has demonstrated cytotoxic activities against MCF-7 and HCT-116 cell lines, suggesting its potential as an anti-cancer agent . The compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, it inhibits the activity of CDK2, leading to alterations in cell cycle progression and induction of apoptosis .
Metabolic Pathways
Given its interaction with CDK2, it may be involved in pathways related to cell cycle regulation .
Subcellular Localization
Given its interaction with CDK2, it may localize to regions of the cell where CDK2 is present
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate often involves multi-step organic synthesis:
Formation of Triazolopyrimidine Core: The synthesis begins with the formation of the triazolopyrimidine core, typically achieved through a cyclization reaction involving suitable starting materials such as 3-aminopyrimidine and alkyl azides.
Esterification: Finally, esterification with methanol under acidic or basic conditions produces the desired methyl ester product.
Industrial Production Methods: On an industrial scale, the production of this compound may utilize batch or continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate can undergo oxidation reactions to form sulfoxides or sulfones, typically using oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: Reduction reactions can convert sulfoxides or sulfones back to the thiol form, often utilizing reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with various nucleophiles, such as amines or halides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA)
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halides, amines, with catalysts like triethylamine or in solvents like dichloromethane
Major Products: The major products of these reactions include oxidized sulfoxides/sulfones, reduced thiols, and substituted triazolopyrimidines, which vary based on the specific reaction pathways and conditions.
Scientific Research Applications
Chemistry: In synthetic chemistry, this compound serves as an intermediate for constructing more complex molecules, aiding in the development of new materials and catalysts.
Biology: The triazolopyrimidine moiety is a key pharmacophore, making this compound valuable in biochemical studies for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: In medicinal chemistry, it is explored for potential therapeutic applications, including antiviral, anticancer, and antibacterial properties, due to its interaction with biological targets.
Industry: Industrially, the compound's reactivity and stability make it suitable for the production of specialty chemicals and advanced materials.
Comparison with Similar Compounds
Methyl 2-({3-amino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate
Methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyridin-7-yl}sulfanyl)acetate
Uniqueness:
Structure: The specific arrangement of the triazolopyrimidine and sulfanyl groups in methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate confers unique electronic and steric properties.
Reactivity: Its unique reactivity patterns compared to similar compounds make it valuable for specific applications in synthesis and biological studies.
By combining all these detailed aspects, it is clear that this compound stands out as a multifaceted compound with a broad range of applications in various scientific and industrial domains.
Biological Activity
Methyl 2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetate is a compound that belongs to the class of triazolo-pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be broken down as follows:
- IUPAC Name : this compound
- Molecular Formula : C8H10N6OS
- Molecular Weight : 218.27 g/mol
The presence of the triazole and pyrimidine rings contributes to its biological activity, particularly in inhibiting specific enzymes and pathways involved in cancer progression.
Research has shown that derivatives of triazolo[4,5-d]pyrimidines exhibit significant biological activities through various mechanisms:
- Inhibition of Deubiquitinating Enzymes : Compounds similar to this compound have been identified as potent inhibitors of USP28 (Ubiquitin Specific Protease 28), an enzyme involved in protein degradation pathways. This inhibition can lead to the destabilization of oncogenic proteins such as c-Myc and LSD1, which are crucial in tumorigenesis .
- Anticancer Activity : In vitro studies have demonstrated that related compounds can induce cell cycle arrest and apoptosis in various cancer cell lines. For instance, one study reported that a derivative exhibited an IC50 value of approximately 0.61 μmol/L against gastric cancer cells .
Table 1: Biological Activity Summary of Related Compounds
Compound Name | Target Enzyme | IC50 (μmol/L) | Cancer Type |
---|---|---|---|
Compound 19 | USP28 | 0.61 | Gastric |
Compound 21 | USP28 | >100 | Gastric |
PR-619 | USP28 | 8 | Various |
Case Studies
- USP28 Inhibition in Gastric Cancer : A study evaluated the effects of this compound on gastric cancer cell lines (MGC-803, MKN45). The results indicated a significant reduction in cell viability associated with the compound's ability to inhibit USP28 and subsequently decrease levels of c-Myc and LSD1 proteins .
- Cell Cycle Analysis : Flow cytometry analysis revealed that treatment with this compound resulted in G1 phase arrest in treated cells compared to controls. This suggests that the compound may interfere with cell cycle progression through its enzymatic inhibition properties .
Properties
IUPAC Name |
methyl 2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O2S/c1-13-7-6(11-12-13)8(10-4-9-7)16-3-5(14)15-2/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSZYRTANLMCBDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)SCC(=O)OC)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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